
PD-1/PD-L1-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-40 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint regulation, which is a mechanism that cancer cells exploit to evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity, making it a promising candidate for cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-40 involves multiple steps, including the formation of biphenyl derivatives, which are known for their inhibitory activity against the PD-1/PD-L1 interaction . The synthetic route typically starts with the preparation of the biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and selectivity. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow chemistry techniques, which allow for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-40 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced species.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s pharmacological properties .
科学研究应用
PD-1/PD-L1-IN-40 has a wide range of scientific research applications, particularly in the fields of:
作用机制
PD-1/PD-L1-IN-40 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, allowing the immune system to mount a more effective response against cancer cells . The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. Key pathways affected by this interaction include the PI3K/AKT, MAPK, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and immune evasion .
相似化合物的比较
PD-1/PD-L1-IN-40 can be compared with other PD-1/PD-L1 inhibitors, such as:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody targeting PD-L1
Compared to these monoclonal antibodies, this compound, as a small-molecule inhibitor, offers advantages such as better oral bioavailability, higher tumor penetration, and potentially fewer side effects .
属性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(22-7-8-24-9-11-26-12-10-24)16-3-1-15(2-4-16)18-13-17-5-6-21-19(17)23-14-18/h1-6,13-14H,7-12H2,(H,21,23)(H,22,25) |
InChI 键 |
JSNBCUUKHWFKAO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


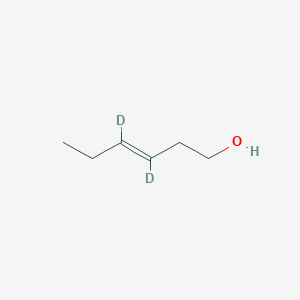
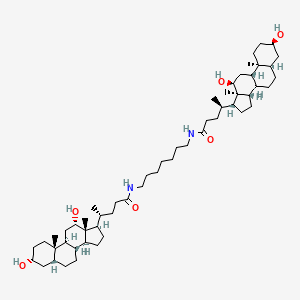
![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)

![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)

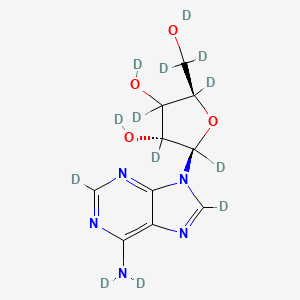

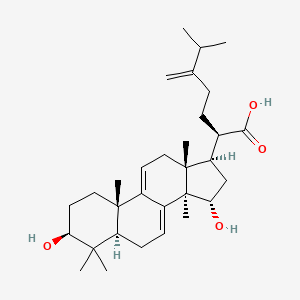
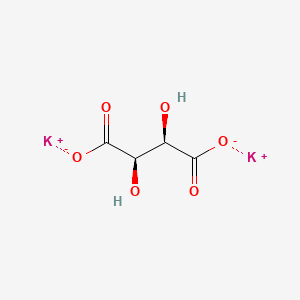
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
